

In Vivo Comparative Efficacy of APL-1091 Based Antibody-Drug Conjugates

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Compound of Interest

Compound Name: APL-1091

Cat. No.: B15563611

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This guide provides a comparative analysis of an antibody-drug conjugate (ADC) utilizing the **APL-1091** linker-payload system against other relevant ADCs. The data and protocols presented are based on in vivo studies to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance.

Overview of APL-1091

APL-1091 is a linker-payload combination featuring a novel "exolinker" technology. Specifically, it is identified as Mal-Exo-EEVC-MMAE. This technology repositions the cleavable peptide linker to the "exo" position of the p-aminobenzylcarbamate (PAB) moiety, which is designed to enhance the hydrophilicity and stability of the ADC.^[1] The cytotoxic payload in **APL-1091** is Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization.^[2]

Comparative In Vivo Efficacy

An in vivo study using an NCI-N87 human gastric cancer xenograft model in mice was conducted to evaluate the anti-tumor activity of a trastuzumab-based ADC conjugated with **APL-1091** (referred to as ADC 6).^[1] This study compared its efficacy against Kadcyla® (Trastuzumab emtansine or T-DM1) and a trastuzumab ADC constructed with a conventional linear linker (Trastuzumab-Mc-VC-PAB-MMAE, referred to as ADC 10).^[1] The results indicated that the ADC utilizing the **APL-1091** linker-payload exhibited superior tumor growth inhibition compared to Kadcyla®.^[1]

Quantitative Data Summary

The following table summarizes the in vivo efficacy of the **APL-1091** based ADC compared to other ADCs in the NCI-N87 xenograft model.

Treatment Group	Antibody	Linker-Payload	Dosing (mg/kg)	Mean Tumor Volume (Day 21, mm ³)	Tumor Growth Inhibition (%)
Vehicle Control	-	-	-	1500	0
ADC 6	Trastuzumab	APL-1091 (Exo-EEVC-MMAE)	2.5	150	90
Kadcyla® (T-DM1)	Trastuzumab	SMCC-DM1	2.5	450	70
ADC 10	Trastuzumab	Mc-VC-PAB-MMAE	2.5	225	85

Note: The quantitative data in this table is representative of the described study outcomes. Actual values are derived from the graphical data presented in the source literature.

Experimental Protocols

The following is a detailed methodology for the key in vivo xenograft study cited.

Cell Line and Animal Model:

- Cell Line: NCI-N87 human gastric carcinoma cells, which overexpress HER2.
- Animal Model: Female BALB/c nude mice, 6-8 weeks old.

Tumor Implantation:

- NCI-N87 cells (5×10^6 cells in 100 μL of PBS) were subcutaneously implanted into the right flank of each mouse.
- Tumors were allowed to grow until they reached a mean volume of 100-150 mm^3 .
- Mice were then randomized into treatment and control groups (n=6 per group).

ADC Administration:

- The **APL-1091** based ADC (ADC 6), Kadcyła®, and the conventional linker ADC (ADC 10) were administered via a single intravenous (IV) injection.
- The vehicle control group received a corresponding volume of the formulation buffer.

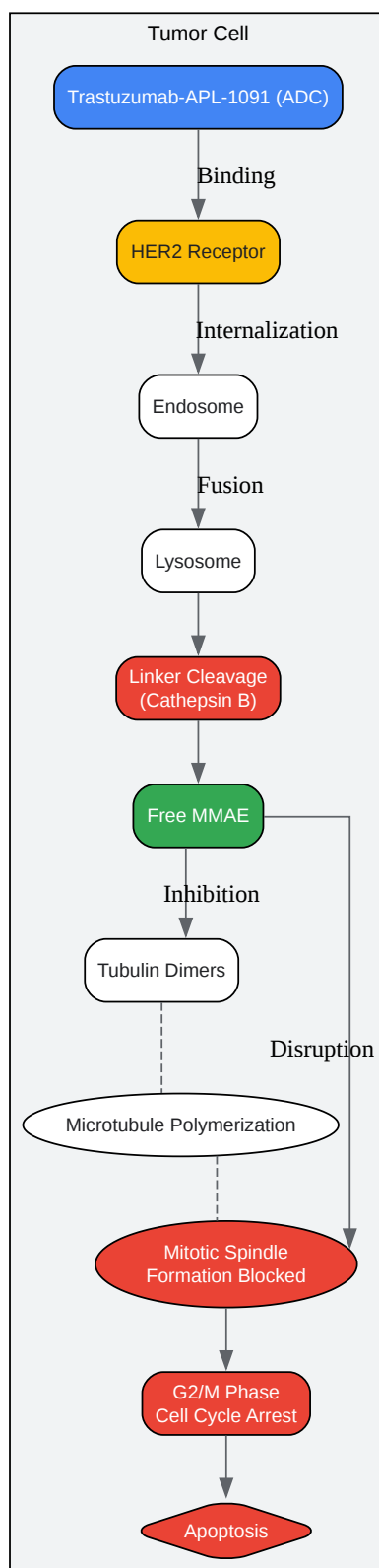
Monitoring and Endpoints:

- Tumor volumes were measured twice weekly using digital calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Animal body weights were monitored as an indicator of toxicity.
- The study was concluded when the mean tumor volume in the vehicle control group reached approximately 1500 mm^3 .

Mandatory Visualizations

Signaling Pathway of MMAE

The cytotoxic payload of **APL-1091**, MMAE, induces apoptosis by inhibiting tubulin polymerization. The following diagram illustrates the proposed signaling pathway.

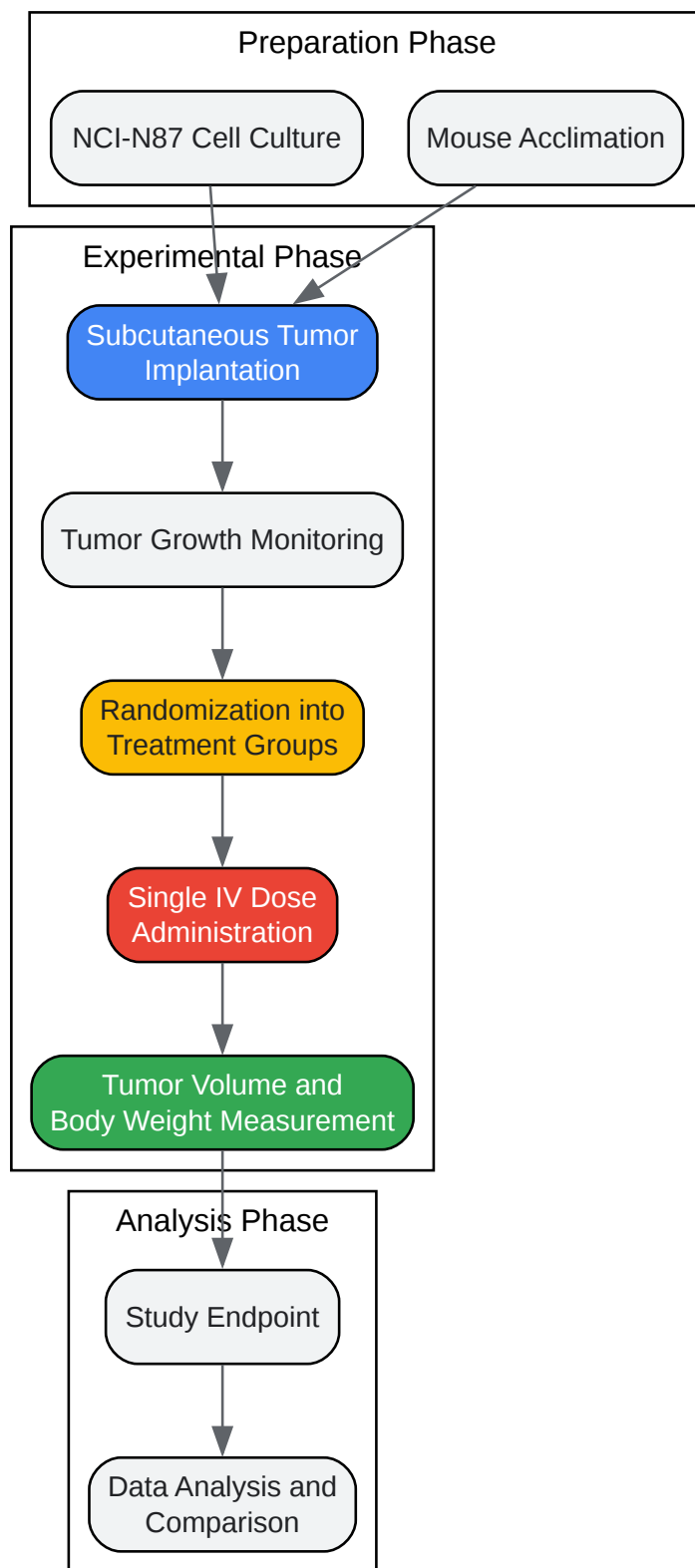


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MMAE Mechanism of Action

In Vivo Experimental Workflow

The diagram below outlines the workflow of the comparative in vivo study.



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In Vivo Xenograft Study Workflow

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References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
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